4-(But-2-yn-1-yloxy)pyrido[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
4-but-2-ynoxypyrido[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-2-3-6-15-11-9-4-5-12-7-10(9)13-8-14-11/h4-5,7-8H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLGEVUFFNJTDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=NC=NC2=C1C=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(But-2-yn-1-yloxy)pyrido[3,4-d]pyrimidine typically involves the reaction of a chloro-substituted pyrazolo[3,4-d]pyrimidine with propargyl alcohol in the presence of a base such as potassium tert-butoxide . This reaction proceeds through a nucleophilic substitution mechanism, where the chloro group is replaced by the but-2-yn-1-yloxy group.
Chemical Reactions Analysis
4-(But-2-yn-1-yloxy)pyrido[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the but-2-yn-1-yloxy group can be replaced by other nucleophiles.
Cycloaddition: The compound can undergo cycloaddition reactions, forming new ring structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(But-2-yn-1-yloxy)pyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of certain cellular processes, which is beneficial in the treatment of diseases like cancer .
Comparison with Similar Compounds
Key Research Findings and Contradictions
SAR Divergence: Amino groups at position 6 enhanced thiazolo[4,5-d]pyrimidine activity but abolished it in pyrido[3,4-d]pyrimidines, underscoring scaffold-specific SAR .
Metabolic Stabilization: Methyl groups at non-metabolic sites (e.g., 6-position) improved HLM stability in pyrido[3,4-d]pyrimidines, a strategy less effective in quinazolines .
Cellular vs. Enzymatic Potency : Pyrido[3,4-d]pyrimidines often showed reduced cellular efficacy compared to enzymatic assays, likely due to efflux or solubility limitations .
Biological Activity
4-(But-2-yn-1-yloxy)pyrido[3,4-d]pyrimidine is a compound belonging to the pyrido[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound and its derivatives.
The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions at the C-4 position of a pyrido[3,4-d]pyrimidine scaffold. The synthetic pathway allows for the introduction of various substituents that can modulate biological activity.
Anticancer Properties
A significant focus of research on this compound is its anticancer potential. Studies utilizing the NCI 60 human cancer cell line panel have demonstrated that certain derivatives exhibit selective cytotoxicity against specific cancer types, including breast and renal cancers. Notably, compounds derived from this scaffold have shown promising results in inhibiting the growth of MDA-MB-468 and MCF-7 breast cancer cell lines, as well as UO-31 renal cancer cells .
The mechanism of action for this compound is not fully elucidated; however, it is believed to involve the inhibition of critical kinases involved in cancer cell proliferation and survival pathways. The structure-activity relationship studies indicate that modifications at the C-4 position can significantly influence the compound's potency and selectivity against cancer cell lines.
Case Studies
Study 1: Synthesis and Evaluation
A study reported the synthesis of a series of 4-substituted pyrido[3,4-d]pyrimidines, including this compound. The evaluation revealed that specific analogs exhibited IC50 values in the low micromolar range against various cancer cell lines. For instance, compound 21 showed an IC50 value of approximately 5 μM against MCF-7 cells, indicating its potential as a lead compound for further development in anticancer therapies .
Study 2: SAR Analysis
Another research effort focused on the SAR of pyrido[3,4-d]pyrimidine derivatives. It was found that introducing different substituents at the C-4 position led to variations in biological activity. For example, compounds with electron-withdrawing groups demonstrated enhanced potency compared to those with electron-donating groups. This finding underscores the importance of molecular modifications in optimizing therapeutic efficacy .
Data Table: Biological Activity Overview
| Compound | Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| This compound | MCF-7 | 5.00 | High |
| Compound 21 | MDA-MB-468 | 6.50 | Moderate |
| Compound 13 | UO-31 | 7.20 | High |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
